Ethyl 3-ethylmorpholine-3-carboxylate

Description

Structural Characteristics and International Union of Pure and Applied Chemistry Nomenclature

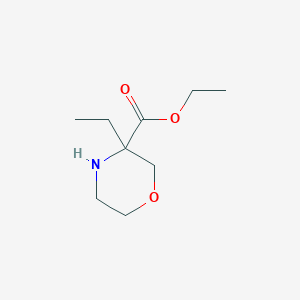

This compound exhibits a complex molecular architecture characterized by its morpholine core structure with specific substitution patterns. The compound possesses the molecular formula C9H17NO3 and maintains a molecular weight of 187.24 grams per mole. The International Union of Pure and Applied Chemistry designation for this compound is this compound, reflecting its systematic nomenclature based on the parent morpholine structure with ethyl substitution at the 3-position and an ethyl ester functional group.

The structural framework of this compound incorporates a six-membered heterocyclic ring containing both nitrogen and oxygen heteroatoms, characteristic of the morpholine family of compounds. The morpholine ring system features both amine and ether functional groups, which significantly influence the compound's chemical reactivity and biological properties. The presence of the ether oxygen withdraws electron density from the nitrogen atom, rendering it less nucleophilic and less basic compared to structurally similar secondary amines such as piperidine.

The compound's three-dimensional conformational characteristics are defined by the chair-like conformation typically adopted by six-membered saturated heterocycles. The ethyl substituent at the 3-position and the carboxylate ester functionality introduce additional steric considerations that influence the compound's overall molecular geometry and potential intermolecular interactions. The Standard International Chemical Identifier representation provides detailed structural information, with the compound exhibiting the specific connectivity pattern: InChI=1S/C9H17NO3/c1-3-9(8(11)13-4-2)7-12-6-5-10-9/h10H,3-7H2,1-2H3.

The stereochemical considerations of this compound are particularly noteworthy, as the compound possesses a chiral center at the 3-position of the morpholine ring. This stereochemical complexity introduces the possibility of enantiomeric forms, which may exhibit distinct biological activities and pharmacological properties. The search results indicate the existence of stereoisomeric variants, including the S-enantiomer designated as ethyl (3S)-morpholine-3-carboxylate, which shares similar structural characteristics but differs in spatial arrangement.

Historical Development in Heterocyclic Chemistry

The historical development of morpholine derivatives, including this compound, is intrinsically linked to the broader evolution of heterocyclic chemistry as a distinct branch of organic chemistry. The origins of heterocyclic chemistry can be traced to the early 1800s, coinciding with the systematic development of organic chemistry as a scientific discipline. The foundational work in this field began in 1818 when Brugnatelli successfully separated alloxan from uric acid, marking one of the earliest documented isolations of a heterocyclic compound.

The systematic study of heterocyclic compounds continued throughout the nineteenth century with significant contributions from pioneering chemists. In 1832, Dobereiner produced furan compounds using sulfuric acid treatment of starch, while Runge collected pyrrole through dry distillation processes in 1834. These early discoveries established the fundamental principles that would later guide the development of more complex heterocyclic systems, including morpholine derivatives.

The naming convention for morpholine itself reflects an interesting historical development in organic chemistry. The morpholine nomenclature is attributed to Ludwig Knorr, who incorrectly believed this heterocyclic structure to be a component of morphine's molecular framework. This historical misnomer nonetheless became the accepted terminology for this important class of heterocyclic compounds, demonstrating how early chemical understanding sometimes persisted despite subsequent corrections to structural knowledge.

The systematic nomenclature of heterocyclic compounds received significant advancement through the development of the Hantzsch-Widman nomenclature system. This systematic approach to naming heterocyclic compounds was independently proposed by German chemist Arthur Hantzsch and Swedish chemist Oskar Widman in 1887 and 1888, respectively. The Hantzsch-Widman system established standardized procedures for naming heterocyclic parent hydrides containing up to ten ring members, providing a consistent framework for the nomenclature of compounds like this compound.

The emergence of morpholine as a significant structural motif in medicinal chemistry represents a more recent development in the historical timeline of heterocyclic chemistry. Research has demonstrated that morpholine functions as a privileged structure in pharmaceutical development, with the heterocycle being featured in numerous approved and experimental drugs. The advantageous physicochemical, biological, and metabolic properties of morpholine derivatives have led to their widespread employment in medicinal chemistry applications.

The industrial applications of morpholine compounds emerged primarily in the twentieth century, with morpholine finding widespread use in steam system corrosion protection and organic synthesis applications. The compound's volatility characteristics, which approximate those of water, made it particularly valuable for power plant steam system treatments. This industrial utility contributed to increased research interest in morpholine derivatives and their synthetic accessibility.

Contemporary research in morpholine chemistry has revealed the significant therapeutic potential of these heterocyclic compounds. Morpholine derivatives serve as building blocks in the preparation of important pharmaceutical agents, including antibiotics such as linezolid, anticancer agents like gefitinib, and analgesics including dextromoramide. The versatile scaffold provided by the morpholine ring system, when appropriately substituted, demonstrates a wide range of biological activities across diverse therapeutic areas.

The historical development of synthetic methodologies for morpholine derivatives has evolved significantly from early empirical approaches to sophisticated modern techniques. Recent advances have focused on developing environmentally friendly synthetic protocols, including green chemistry approaches that minimize hazardous chemical usage while maintaining high yields. These developments represent the culmination of over two centuries of progress in heterocyclic chemistry, from the early isolation of simple heterocycles to the current sophisticated understanding of structure-activity relationships in complex morpholine derivatives like this compound.

Properties

IUPAC Name |

ethyl 3-ethylmorpholine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-3-9(8(11)13-4-2)7-12-6-5-10-9/h10H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSBDKXOBRNCNMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(COCCN1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation via Ring-Opening and Annulation of Activated Aziridines

One of the most precise methods to access enantiopure 3-substituted morpholines, including ethyl-substituted analogs, involves the ring-opening of N-activated aziridines with organocuprates, followed by ring annulation using vinylsulfonium salts under microwave conditions. This method was detailed in a 2010 study published in The Journal of Organic Chemistry:

- Step 1: Formation of N-2-benzothiazolesulfonyl (Bts) activated aziridine.

- Step 2: Nucleophilic ring-opening of the aziridine by organocuprates to introduce the ethyl substituent at the 3-position.

- Step 3: Ring annulation with vinylsulfonium salts to form the morpholine ring.

- Step 4: Mild deprotection of the N-Bts group using 2-mercaptoacetic acid and LiOH at room temperature.

This approach allows for high regio- and stereoselectivity, enabling the synthesis of enantiopure 3-substituted morpholines such as ethyl 3-ethylmorpholine derivatives. The esterification to form the ethyl carboxylate can be integrated either before or after ring formation depending on the substrate used.

Esterification and Functional Group Introduction

The carboxylate ester group (ethyl carboxylate) at the 3-position can be introduced through:

- Acylation and subsequent esterification reactions of morpholine intermediates.

- Direct esterification of carboxylic acid precursors using ethanol and acid or base catalysis.

In industrial and laboratory-scale preparations, the esterification step often follows the formation of the morpholine ring to avoid interference with ring closure reactions.

Alternative Synthetic Routes and Related Methods

While direct literature on ethyl 3-ethylmorpholine-3-carboxylate is limited, related morpholine derivatives have been synthesized via:

- Condensation reactions involving 4-substituted morpholine derivatives , as seen in patent WO2016074532A1, where morpholine-containing intermediates undergo condensation and substitution to yield complex morpholine esters. Although this patent focuses on other morpholine derivatives, the methodology can be adapted for this compound synthesis.

- Hydrazine hydrate reactions with α,β-unsaturated diesters to form related heterocyclic esters, which may provide insights into ring formation and ester introduction strategies.

Comparative Data Table of Preparation Methods

Research Findings and Practical Considerations

- Regioselectivity and stereoselectivity : The ring-opening/annulation method provides superior control over stereochemistry, critical for pharmaceutical applications requiring enantiopure compounds.

- Reaction conditions : Microwave-assisted annulation accelerates reaction rates and improves yields compared to conventional heating.

- Catalyst and reagent choice : Organocuprates are effective nucleophiles for aziridine ring-opening; vinylsulfonium salts facilitate efficient ring closure.

- Esterification timing : Introducing the ethyl ester group post-ring formation minimizes side reactions and improves product purity.

- Scalability : Condensation methods using substituted morpholine intermediates are more amenable to industrial-scale synthesis due to simpler reagents and conditions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-ethylmorpholine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: Nucleophilic substitution reactions can replace the ethyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

Ethyl 3-ethylmorpholine-3-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 3-ethylmorpholine-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may act on enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Differences

- Heterocyclic Core: Morpholine/Thiomorpholine: The oxygen in morpholine (basic, hydrogen-bond acceptor) contrasts with sulfur in thiomorpholine, which increases lipophilicity and alters metabolic pathways . Quinoline: Aromatic, planar structure enables π-π stacking in drug-receptor interactions, while halogen substituents (Cl, Br) enhance target binding . Furan/Triazole: Furan’s oxygen contributes to electrophilic reactivity, whereas triazole’s nitrogen-rich structure improves metabolic stability .

- Substituent Effects: Ethyl groups in the target compound likely enhance solubility in non-polar solvents compared to thiomorpholine derivatives. Halogens (Cl, F) in quinoline analogs improve binding affinity but may reduce solubility . Trifluoromethyl groups in triazole derivatives enhance electronegativity and resistance to oxidative degradation .

Biological Activity

Ethyl 3-ethylmorpholine-3-carboxylate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is an ester derivative of morpholine, characterized by the presence of an ethyl group at the 3-position. Its molecular formula is C₉H₁₅NO₃, and it exhibits properties typical of morpholine derivatives, such as solubility in organic solvents and potential for enzyme inhibition.

The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. It can function as:

- Enzyme Inhibitor : The compound has been shown to inhibit specific enzymes involved in metabolic processes, potentially altering biochemical pathways and cellular functions.

- Receptor Modulator : It may modulate receptor activity, influencing neurotransmitter levels and other signaling mechanisms .

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties, making it a candidate for further development as an antimicrobial agent. Studies have demonstrated its effectiveness against various bacterial strains, including:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 250 μg/mL |

| Escherichia coli | 200 μg/mL |

| Bacillus subtilis | 300 μg/mL |

| Candida albicans | 150 μg/mL |

These findings suggest that the compound could be useful in treating infections caused by resistant strains .

Neuroprotective Effects

This compound has been investigated for its potential neuroprotective effects. In vitro studies have shown that it can protect neuronal cells from oxidative stress-induced damage, which is significant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Studies

- Antimicrobial Efficacy : A study conducted on the antimicrobial efficacy of this compound involved testing against several pathogens. Results indicated a broad spectrum of activity, particularly against Gram-positive bacteria, suggesting its potential use in formulations aimed at treating skin infections .

- Neuroprotection in Animal Models : In a recent animal study, administration of this compound demonstrated significant neuroprotective effects in models of induced oxidative stress. Behavioral assessments showed improved cognitive function post-treatment, indicating its potential role in neurotherapeutics .

Research Applications

This compound is being explored for various applications:

Q & A

Q. What statistical methods are suitable for analyzing structure-activity relationships (SAR) in this compound-based pharmacophores?

- Methodological Answer: Multivariate regression or machine learning (e.g., random forests) correlates structural features (e.g., substituent electronegativity, ring strain) with bioactivity. Partial least squares (PLS) analysis reduces dimensionality in datasets with collinear variables, as applied in antimicrobial quinoline-carboxylate studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.